L-Alanine, 3-[(2-sulfoethyl)dithio]-
Description
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a specialized derivative of the amino acid L-alanine, featuring a dithio (-S-S-) group at the β-carbon position, linked to a 2-sulfoethyl (-CH2CH2SO3H) moiety. This modification introduces a hydrophilic sulfonate group and a reactive disulfide bond, making the compound particularly valuable in bioconjugation and redox-sensitive applications. The sulfoethyl group enhances water solubility compared to non-polar substituents, a key advantage in biological applications.
Properties
CAS No. |
77698-46-5 |
|---|---|
Molecular Formula |
C5H11NO5S3 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1 |
InChI Key |
IOIUPXKRMFWYFW-BYPYZUCNSA-N |
Isomeric SMILES |
C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)(=O)O)SSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Alanine, 3-[(2-sulfoethyl)dithio]- with structurally or functionally related compounds, emphasizing differences in substituents, solubility, reactivity, and applications:
Key Observations:
- Solubility : The sulfoethyl group in the target compound confers superior water solubility compared to methoxycarbonyl () or aromatic substituents (). This is critical for in vivo applications.
- Reactivity : The disulfide bond enables reversible thiol-disulfide exchange, similar to PDPH (), but the sulfoethyl group may stabilize the compound against hydrolysis compared to ester-linked analogs.
- Functional Diversity : Aromatic derivatives like 3-(2-pyridyl)-L-alanine () prioritize steric and electronic interactions, while sulfinated/sulfonated variants () emphasize ionic or redox properties.
Biological Activity
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a compound that has garnered attention for its potential biological activities, particularly in microbial metabolism and as a biochemical agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C5H9NO2S3
- Molecular Weight : 195.26 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Mechanisms of Biological Activity
L-Alanine plays a crucial role in various biological processes, particularly in amino acid metabolism. It is involved in the synthesis of proteins and serves as a precursor for other amino acids. The specific derivative, 3-[(2-sulfoethyl)dithio]-, may exhibit unique properties due to the presence of the sulfoethyl and dithio groups, which could influence its interaction with biological systems.
Enzymatic Interactions
- Alanine Racemase : This enzyme catalyzes the interconversion between L-alanine and D-alanine. D-alanine is essential for bacterial cell wall synthesis, making L-alanine crucial for microbial growth and survival .
- Transport Mechanisms : The export of L-alanine from cells is facilitated by specific transporters such as AlaE in Escherichia coli, which helps maintain intracellular amino acid balance and prevent toxicity from accumulation .
Antimicrobial Effects
Research indicates that L-alanine derivatives can exhibit antimicrobial properties. For instance, studies have shown that certain alanine analogs can inhibit the growth of pathogenic bacteria such as Salmonella and Shigella . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.
Case Studies
- Study on E. coli : A study demonstrated that mutants lacking the AlaE transporter showed increased susceptibility to toxic levels of L-alanine, indicating the importance of this amino acid in bacterial stress response .
- Inhibition of Pathogen Growth : In another study, alanine analogs were tested for their ability to inhibit the growth of Shigella flexneri. Results indicated that these compounds could effectively reduce bacterial colonization in animal models .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of L-alanine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
